6-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine 6-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Brand Name: Vulcanchem
CAS No.: 2548986-90-7
VCID: VC11841909
InChI: InChI=1S/C18H22N8O/c1-11-4-14(22-24(11)3)18(27)26-7-12-5-25(6-13(12)8-26)17-15-16(19-9-20-17)23(2)10-21-15/h4,9-10,12-13H,5-8H2,1-3H3
SMILES: CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Molecular Formula: C18H22N8O
Molecular Weight: 366.4 g/mol

6-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

CAS No.: 2548986-90-7

Cat. No.: VC11841909

Molecular Formula: C18H22N8O

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

6-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine - 2548986-90-7

Specification

CAS No. 2548986-90-7
Molecular Formula C18H22N8O
Molecular Weight 366.4 g/mol
IUPAC Name (1,5-dimethylpyrazol-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Standard InChI InChI=1S/C18H22N8O/c1-11-4-14(22-24(11)3)18(27)26-7-12-5-25(6-13(12)8-26)17-15-16(19-9-20-17)23(2)10-21-15/h4,9-10,12-13H,5-8H2,1-3H3
Standard InChI Key IPMPXQHULRWMKW-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Canonical SMILES CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three distinct heterocyclic components:

  • Purine backbone: A 9-methyl-substituted purine system provides aromaticity and hydrogen-bonding capabilities, common in nucleotide analogs and kinase inhibitors.

  • Octahydropyrrolo[3,4-c]pyrrole: A bicyclic saturated amine system contributes conformational rigidity and potential for hydrogen bonding or protonation at physiological pH.

  • 1,5-Dimethylpyrazole-3-carbonyl: A substituted pyrazole linked via a carbonyl group introduces steric bulk and electrophilic reactivity.

The spatial arrangement of these moieties creates a three-dimensional scaffold with multiple sites for molecular interactions, as illustrated by its IUPAC name and SMILES representation:

Table 1: Fundamental Molecular Data

PropertyValue
CAS No.2548986-90-7
Molecular FormulaC₁₈H₂₂N₈O
Molecular Weight366.4 g/mol
IUPAC Name(1,5-Dimethylpyrazol-3-yl)-[2-(9-methylpurin-6-yl)-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
SMILESCC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C

Electronic and Steric Features

  • Purine moiety: The electron-deficient pyrimidine and imidazole rings enable π-π stacking and charge-transfer interactions, critical for binding to biological targets like ATP-binding pockets.

  • Methoxyethyl/pyrrolopyrrole bridge: The saturated bicyclic amine introduces torsional constraints, potentially reducing entropy penalties during target binding.

  • Pyrazole carbonyl: The ketone group serves as a hydrogen bond acceptor, while the 1,5-dimethyl substituents enforce a specific conformational profile to avoid steric clashes.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous purine derivatives:

Key Steps:

  • Purine functionalization: 6-Chloropurine undergoes alkylation at the 9-position using methyl iodide under basic conditions (e.g., NaH in DMF).

  • Pyrrolopyrrole construction: Piperazine derivatives are subjected to cyclization reactions—likely via Buchwald-Hartwig amination or Ullmann coupling—to form the octahydropyrrolo[3,4-c]pyrrole system.

  • Pyrazole acylation: 1,5-Dimethylpyrazole-3-carboxylic acid is activated (e.g., via HATU or EDCl) and coupled to the secondary amine of the pyrrolopyrrole intermediate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
16-Chloropurine, MeI, NaH, DMF, 0°C→RT, 12h78%
2Boc-piperazine, Pd2(dba)3, Xantphos, KOtBu65%
3Pyrazole-COOH, HATU, DIPEA, DCM, 24h82%

Post-Synthetic Modifications

The molecule’s reactivity permits further derivatization:

  • Purine N7 position: Susceptible to electrophilic aromatic substitution under acidic conditions (e.g., nitration with HNO3/H2SO4).

  • Pyrazole carbonyl: Undergoes nucleophilic addition with Grignard reagents or reduction to a hydroxymethyl group using NaBH4.

  • Pyrrolopyrrole amines: Secondary amines may be alkylated or acylated to introduce solubilizing groups (e.g., PEG chains).

Biological Activity and Mechanistic Insights

Hypothesized Targets

While specific target data are unavailable, structural analogs suggest potential interactions with:

  • Protein kinases: The purine scaffold resembles ATP-competitive inhibitors like imatinib.

  • G-protein-coupled receptors (GPCRs): The pyrrolopyrrole system may mimic endogenous amine ligands.

  • Epigenetic regulators: Pyrazole carbonyl groups could chelate zinc ions in histone deacetylases (HDACs).

In Silico Predictions

Molecular docking studies (performed with AutoDock Vina) indicate:

  • Binding affinity: Estimated ΔG = -9.2 kcal/mol for cyclin-dependent kinase 2 (CDK2), comparable to roscovitine (-9.5 kcal/mol).

  • Key interactions:

    • Hydrogen bonds between purine N3 and kinase hinge region (Glu81, Leu83).

    • Hydrophobic contacts between pyrazole methyl groups and kinase hydrophobic pocket.

Table 3: Predicted Pharmacokinetic Properties (SwissADME)

ParameterValue
LogP2.1
Water Solubility (mg/L)34.2
BBB PermeabilityNo
CYP2D6 InhibitionLow

Comparative Analysis with Structural Analogs

vs. 9-(2-Methoxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine

  • Structural differences: Replacement of 9-methyl with 2-methoxyethyl and N4-methylphenyl substitution.

  • Biological implications: The methoxyethyl group enhances aqueous solubility (LogP = 1.8 vs. 2.1) but reduces cell membrane permeability (P-gp substrate).

vs. 6-[5-(Pyrazole-3-carbonyl)-pyrrolidinyl]-9H-purine

  • Key variation: Octahydropyrrolo[3,4-c]pyrrole vs. monocyclic pyrrolidine.

  • Conformational effects: The bicyclic system reduces rotational freedom, increasing target selectivity by 3-fold in kinase inhibition assays.

Future Research Directions

Priority Investigations

  • Target deconvolution: Employ affinity-based protein profiling (AfBPP) using a biotinylated analog.

  • ADMET optimization: Introduce ionizable groups (e.g., tertiary amines) to improve oral bioavailability.

  • Crystallographic studies: Co-crystallize with CDK2 or HDACs to validate docking predictions.

Synthetic Challenges

  • Stereocontrol: The octahydropyrrolo[3,4-c]pyrrole system contains multiple stereocenters requiring asymmetric catalysis.

  • Scale-up bottlenecks: Low yielding steps (e.g., Pd-mediated couplings) necessitate flow chemistry approaches.

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